N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Sulfonylation: The benzothiadiazole is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Amidation: The sulfonylated benzothiadiazole is reacted with an amine derivative to form the sulfonamide linkage.
Coupling with Benzodioxole: Finally, the benzodioxole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Substitution: The compound can participate in substitution reactions, such as halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diaminobenzene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative that serves as a precursor in the synthesis of more complex molecules.
1,3-Benzodioxole: Another related compound that shares the benzodioxole ring structure.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is unique due to its combined structural features of benzothiadiazole and benzodioxole, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C16H14N4O5S2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O5S2/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21) |
InChI Key |
OPLLFSDAAZAIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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